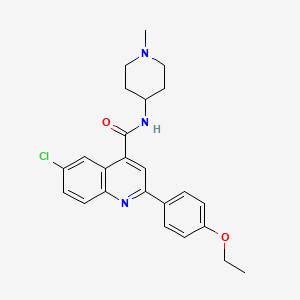![molecular formula C19H21NO3 B4813429 N-[1-(4-methylphenyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4813429.png)
N-[1-(4-methylphenyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Overview
Description
Reagents: 4-methylphenylpropylamine, acyl chloride
Conditions: Basic medium, room temperature
Reaction: Formation of the carboxamide group through an acylation reaction.
Industrial Production Methods
Industrial production of N-[1-(4-methylphenyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography to achieve high purity and yield.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methylphenyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzodioxine ring, followed by the introduction of the carboxamide group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.
-
Step 1: Synthesis of Benzodioxine Ring
Reagents: Catechol, formaldehyde
Conditions: Acidic medium, reflux
Reaction: Formation of the benzodioxine ring through a condensation reaction.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methylphenyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding oxides.
Reagents: Potassium permanganate, hydrogen peroxide
Conditions: Acidic or basic medium, elevated temperature
-
Reduction: : The compound can be reduced to form corresponding amines or alcohols.
Reagents: Lithium aluminum hydride, sodium borohydride
Conditions: Anhydrous conditions, room temperature
-
Substitution: : The compound can undergo substitution reactions, particularly at the aromatic ring.
Reagents: Halogens, nitrating agents
Conditions: Catalytic medium, controlled temperature
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Lewis acids, transition metal catalysts
Solvents: Toluene, dichloromethane, ethanol
Major Products Formed
Oxidation Products: Corresponding oxides and carboxylic acids
Reduction Products: Amines and alcohols
Substitution Products: Halogenated and nitrated derivatives
Scientific Research Applications
N-[1-(4-methylphenyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(4-methylphenyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the modulation of enzyme activity, receptor binding, and signal transduction pathways. Key molecular targets include:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors such as G-protein coupled receptors (GPCRs) and ion channels.
Signal Transduction Pathways: Modulation of pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, and NF-κB pathway.
Comparison with Similar Compounds
N-[1-(4-methylphenyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be compared with other benzodioxine derivatives and carboxamides. Similar compounds include:
N-[1-(4-methylphenyl)propyl]-2,3-dihydro-1H-inden-1-amine: Shares structural similarities but differs in the presence of an indene ring instead of a benzodioxine ring.
2-(2-methoxyethyl)-N-[1-(4-methylphenyl)propyl]aniline: Contains a methoxyethyl group and aniline moiety, offering different chemical properties and applications.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[1-(4-methylphenyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-3-16(14-6-4-13(2)5-7-14)20-19(21)15-8-9-17-18(12-15)23-11-10-22-17/h4-9,12,16H,3,10-11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDDBURLCBIBHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)NC(=O)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]acetyl}piperidine-4-carboxamide](/img/structure/B4813372.png)
![4-CHLORO-N~1~-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1-BENZENESULFONAMIDE](/img/structure/B4813376.png)
![N-(2-ethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B4813384.png)
![N-cyclopentyl-2-[4-[(4-fluorophenyl)sulfamoyl]phenoxy]acetamide](/img/structure/B4813388.png)
![N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE](/img/structure/B4813397.png)
![2-[(4-ethylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4813402.png)

![N-(2-bromophenyl)-N'-[4-(4-butylphenyl)-5-methyl-1,3-thiazol-2-yl]urea](/img/structure/B4813409.png)
![5-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4813414.png)
![2-(5-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4813430.png)

![2-acetyl-1'-(prop-2-en-1-yl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4813438.png)
